

Application Notes & Protocols: Quantification of Cannflavin B in Cannabis Extracts by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cannflavin B

Cat. No.: B1205605

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannflavins, a subclass of flavonoids specific to *Cannabis sativa*, have garnered significant interest for their potential therapeutic properties.[1] Among them, **Cannflavin B** is a key bioactive compound. Accurate and precise quantification of **Cannflavin B** in cannabis extracts is crucial for quality control, standardization of products, and pharmacological research. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of **Cannflavin B** in various cannabis materials. The described method is simple, accurate, and selective, making it suitable for routine analysis.[1][2][3]

Principle

This method utilizes reverse-phase HPLC to separate **Cannflavin B** from other components in the cannabis extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape and reproducibility.[2] Quantification is performed by detecting the absorbance of the analyte at a specific wavelength using a UV/PDA detector, with 342.4 nm being an optimal wavelength for cannflavins.[1][2][4]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to minimize interference from the complex matrix of cannabis extracts.

1.1. Decarboxylation of Plant Material

To reduce interference from cannabinoid acids, a decarboxylation step is recommended.[\[2\]](#)

- Accurately weigh approximately 100 mg of homogenized cannabis plant material into a suitable vial.
- Heat the material in an oven at 130°C. The optimal time for decarboxylation should be determined for each specific chemovar.[\[2\]](#)

1.2. Extraction

- To the decarboxylated plant material, add 2 mL of acetone.[\[2\]](#)[\[5\]](#)[\[6\]](#) Other solvents like methanol or ethanol can also be used.[\[2\]](#)[\[7\]](#)
- Sonicate the mixture for 15-30 minutes at a temperature not exceeding 35°C.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Repeat the extraction two more times with fresh solvent.
- Combine the supernatants from all extractions.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the dried residue in 1 mL of methanol.[\[2\]](#)
- Vortex the solution for 30 seconds and sonicate for 5 minutes at 30°C.[\[2\]](#)
- Filter the solution through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)

2. HPLC-UV System and Conditions

The following parameters have been shown to provide good separation and quantification of **Cannflavin B**.^{[1][2]}

Parameter	Condition
HPLC System	Waters Alliance HPLC 2996 or equivalent
Column	Phenomenex Luna C18(2) (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase	Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	10 µL
UV Detection	342.4 nm
Run Time	20 minutes

3. Standard Preparation

- Prepare a stock solution of **Cannflavin B** reference standard in methanol at a concentration of 1000 µg/mL.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards, for example, in the range of 5-500 µg/mL.^{[1][2][3]}

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.^{[1][2][3]} Key validation parameters are summarized in the table below.

Data Presentation

Quantitative Method Validation Parameters

The following table summarizes typical validation results for the HPLC-UV quantification of **Cannflavin B**.

Validation Parameter	Typical Performance
Linearity Range	5 - 500 µg/mL[1][2][3]
Correlation Coefficient (r ²)	> 0.999[9]
Limit of Detection (LOD)	0.25 µg/mL[4]
Limit of Quantification (LOQ)	0.5 - 1.3 µg/mL[4][9]
Accuracy (% Recovery)	82% - 98%[2][3][4]
Precision (% RSD)	≤ 5.29% (Intra-day and Inter-day)[2][3][4][9]

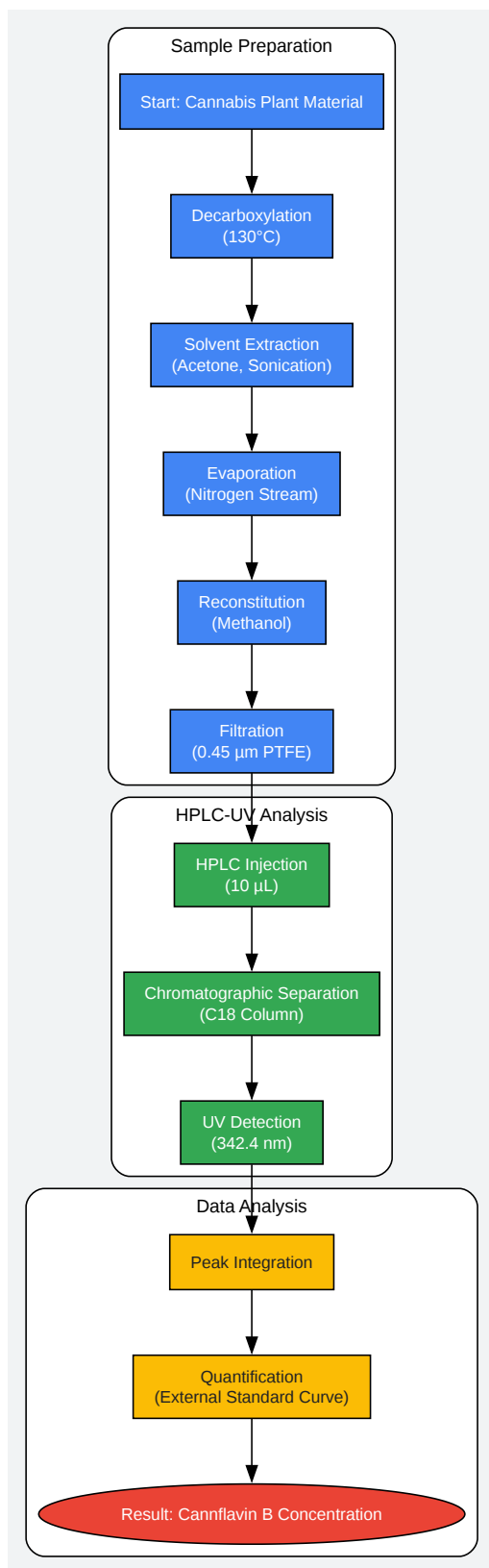
Concentration of **Cannflavin B** in Cannabis Chemovars

The developed method can be applied to determine the concentration of **Cannflavin B** in different cannabis chemovars. The table below presents hypothetical example data.

Cannabis Chemovar	Cannflavin B Concentration (µg/g)
High CBD	85.3
High THC	45.7
THC/CBD Intermediate	62.1
High CBG	98.5

Visualizations

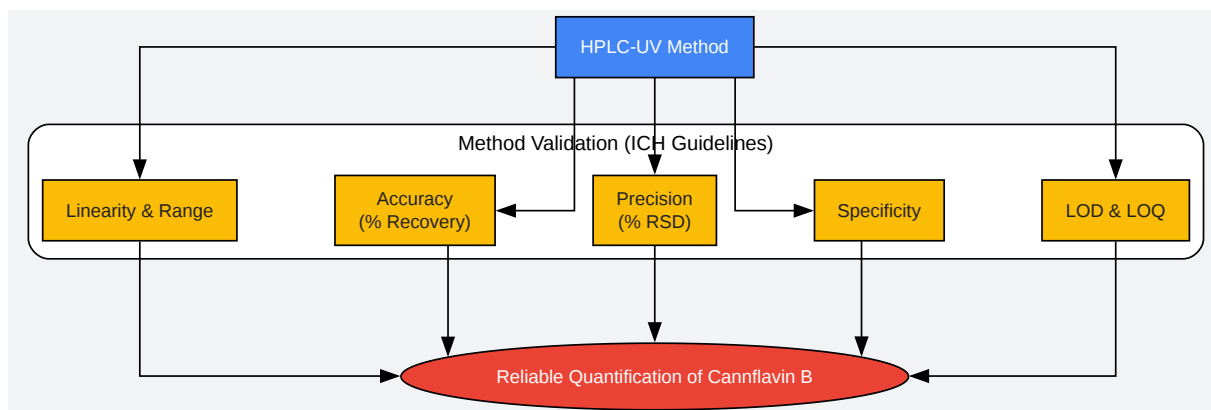
Experimental Workflow for **Cannflavin B** Quantification



[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of **Cannflavin B** in cannabis extracts.

Logical Relationship of Method Validation Parameters



[Click to download full resolution via product page](#)

Caption: Key parameters for HPLC-UV method validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA [sigmaaldrich.com]

- 7. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 9. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Quantification of Cannflavin B in Cannabis Extracts by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205605#hplc-uv-method-for-quantification-of-cannflavin-b-in-cannabis-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com